molecular formula C11H16N2O3S B5009911 N~2~-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5009911
M. Wt: 256.32 g/mol
InChI Key: PBNQFTHFWMSWBN-UHFFFAOYSA-N
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Description

N~2~-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves the reaction of N-methylglycinamide with ethyl iodide and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide for several hours.

Industrial Production Methods

On an industrial scale, the production of N2-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

N~2~-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
  • N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-ethyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-13(9-11(14)12-2)17(15,16)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQFTHFWMSWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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